3-{[(2S)-4-Hydroxybutan-2-yl]oxy}cyclohexan-1-one
Description
Properties
CAS No. |
652986-75-9 |
|---|---|
Molecular Formula |
C10H18O3 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
3-[(2S)-4-hydroxybutan-2-yl]oxycyclohexan-1-one |
InChI |
InChI=1S/C10H18O3/c1-8(5-6-11)13-10-4-2-3-9(12)7-10/h8,10-11H,2-7H2,1H3/t8-,10?/m0/s1 |
InChI Key |
NRBYGQOJCDABEZ-PEHGTWAWSA-N |
Isomeric SMILES |
C[C@@H](CCO)OC1CCCC(=O)C1 |
Canonical SMILES |
CC(CCO)OC1CCCC(=O)C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2S)-4-Hydroxybutan-2-yl]oxy}cyclohexan-1-one typically involves the reaction of cyclohexanone with (2S)-4-hydroxybutan-2-ol under specific conditions. One common method involves the use of an acid catalyst to facilitate the formation of the ether linkage between the cyclohexanone and the hydroxybutan-2-ol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-{[(2S)-4-Hydroxybutan-2-yl]oxy}cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the cyclohexanone ring can be reduced to form a secondary alcohol.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
Oxidation: Formation of 3-{[(2S)-4-oxobutan-2-yl]oxy}cyclohexan-1-one.
Reduction: Formation of 3-{[(2S)-4-hydroxybutan-2-yl]oxy}cyclohexanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-{[(2S)-4-Hydroxybutan-2-yl]oxy}cyclohexan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 3-{[(2S)-4-Hydroxybutan-2-yl]oxy}cyclohexan-1-one involves its interaction with specific molecular targets within biological systems. The hydroxybutan-2-yloxy group can participate in hydrogen bonding and other interactions with enzymes and receptors, potentially modulating their activity. The cyclohexanone ring may also play a role in the compound’s overall bioactivity .
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups (EWGs) : Nitro-substituted analogs (e.g., 4-nitrophenyl) exhibit lower yields (37%), likely due to steric or electronic hindrance during synthesis .
- Steric Effects : Bulky substituents like 2,4-dimethylphenyl show higher yields (75%), suggesting improved stability or reaction efficiency .
- Physical State: Most analogs are yellow oils, indicating non-crystalline behavior under standard conditions.
Stereochemical and Functional Group Considerations
- (2S,1’R)-2-(Hydroxyphenylmethyl)cyclohexan-1-one : This stereoisomer is analyzed via HPLC for enantiomeric excess, highlighting the importance of stereochemistry in applications like asymmetric catalysis . The target compound’s (2S)-hydroxybutyl group may similarly influence chiral recognition or metabolic pathways.
Biological Activity
3-{[(2S)-4-Hydroxybutan-2-yl]oxy}cyclohexan-1-one, also known by its CAS number 333-60-8, is a compound that has garnered attention for its potential biological activities. This article aims to explore the various biological activities associated with this compound, including its antimicrobial, anti-tumor, and cytotoxic properties, supported by relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₀H₁₈O₃. Its structure features a cyclohexanone core substituted with a hydroxybutyl ether moiety, which may influence its biological interactions.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, certain derivatives have shown effective inhibition against Fusarium oxysporum, with minimum inhibitory concentration (MIC) values as low as 6.25 μg/mL, outperforming conventional antifungal agents like triadimefon (MIC = 100 μg/mL) .
| Compound | Target Organism | MIC (μg/mL) | Comparison |
|---|---|---|---|
| Compound A | Fusarium oxysporum | 6.25 | Superior to triadimefon |
| This compound | TBD | TBD | TBD |
Anti-Tumor Activity
The compound's structural features suggest potential anti-tumor activity. In various studies, compounds with similar frameworks have demonstrated potent inhibitory effects on Class I PI3-kinase enzymes, which are crucial in cancer cell proliferation pathways. For example, certain derivatives have been shown to inhibit specific PI3K isoforms selectively, thus potentially offering therapeutic benefits in oncology .
Cytotoxicity
Cytotoxicity assays have been conducted to evaluate the effects of this compound on various cancer cell lines. For instance, compounds derived from similar structures were tested against human cancer cell lines such as MDA-MB-231 and MV4-11, revealing IC₅₀ values ranging from 70 μM to over 90 μM . This suggests that while the compound may exhibit some cytotoxic properties, further optimization may be required to enhance its efficacy.
Case Studies
- Endophytic Fungi-Derived Compounds : A study highlighted the isolation of bioactive compounds from endophytic fungi that exhibited antimicrobial and cytotoxic activities comparable to synthetic compounds. This opens avenues for exploring natural sources of compounds like this compound .
- PI3-Kinase Inhibition : Research on cyclic hydrocarbon compounds demonstrated significant anti-tumor activity through the inhibition of the PI3K pathway, suggesting that modifications of the cyclohexanone structure could yield promising anti-cancer agents .
Q & A
Q. What are the key steps in synthesizing 3-{[(2S)-4-Hydroxybutan-2-yl]oxy}cyclohexan-1-one with high enantiomeric purity?
- Methodological Answer : Synthesis typically involves multi-step routes:
- Step 1 : Cyclohexanone oxidation (e.g., via cyclohexane oxidation using catalysts to yield cyclohexanol/cyclohexanone intermediates) .
- Step 2 : Stereoselective introduction of the (2S)-4-hydroxybutan-2-yloxy group. This may involve coupling reactions (e.g., Mitsunobu or nucleophilic substitution) using chiral auxiliaries to preserve enantiopurity .
- Step 3 : Purification via column chromatography or HPLC to isolate the desired enantiomer. Yield optimization often requires solvent selection (e.g., ethyl acetate/hexane mixtures) and temperature control .
Q. How can NMR spectroscopy and mass spectrometry confirm the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Key signals include the cyclohexanone carbonyl (δ ~205-210 ppm in 13C) and the hydroxyl proton (δ ~1.5-2.5 ppm in 1H, broad). The (2S)-4-hydroxybutan-2-yloxy group shows splitting patterns for the chiral center (e.g., δ 3.5-4.0 ppm for oxymethylene protons) .
- HRMS : Molecular ion peaks (e.g., [M+H]+) should match the theoretical mass (C10H16O3, exact mass 184.1099 g/mol). Fragmentation patterns validate substituent positions .
Advanced Research Questions
Q. What strategies mitigate diastereomer formation during the introduction of the (2S)-4-hydroxybutan-2-yloxy group?
- Methodological Answer :
- Chiral Catalysts : Use asymmetric catalysts (e.g., Sharpless epoxidation-derived systems) to enforce stereocontrol .
- Protecting Groups : Temporarily protect the hydroxyl group (e.g., tert-butyldimethylsilyl ether) to prevent undesired side reactions during coupling .
- Kinetic Resolution : Optimize reaction time and temperature to favor the desired diastereomer. For example, low temperatures (-20°C) slow racemization in polar aprotic solvents like DMF .
Q. How do computational methods (e.g., DFT) predict the compound’s reactivity in nucleophilic addition reactions?
- Methodological Answer :
- DFT Calculations : Model the cyclohexanone carbonyl’s electrophilicity using B3LYP/6-31G** basis sets. Electron-withdrawing effects of the ether substituent reduce carbonyl reactivity (ΔG‡ ~25-30 kcal/mol for nucleophilic attack) .
- Solvent Effects : Simulate solvent polarity (e.g., water vs. THF) to predict reaction pathways. Polar solvents stabilize zwitterionic intermediates, favoring 1,2-addition over 1,4-addition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
